

# Spectroscopic Data for 2-Fluoro-5-methoxypyridine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-5-methoxypyridine

Cat. No.: B146139

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## Introduction

**2-Fluoro-5-methoxypyridine**, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom and a methoxy group onto the pyridine ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel bioactive molecules and functional materials.[1] A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of **2-Fluoro-5-methoxypyridine**, and for understanding its chemical behavior.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-5-methoxypyridine** (CAS No. 136888-79-4, Molecular Formula:  $C_6H_6FNO$ , Molecular Weight: 127.12 g/mol).[2] We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$ ,  $^{13}C$ , and  $^{19}F$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of fluorinated pyridine derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For **2-Fluoro-5-methoxypyridine**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR provides a complete picture of the molecule's connectivity and electronic environment. The presence of the NMR-active  $^{19}\text{F}$  nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a powerful diagnostic tool.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For **2-Fluoro-5-methoxypyridine**, we expect to see signals for the three aromatic protons on the pyridine ring and the three protons of the methoxy group.

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment        |
|----------------------------------|--------------|---------------------------|-------------|-------------------|
| ~8.05                            | d            | ~2.9                      | 1H          | H-6               |
| ~7.40                            | dd           | ~8.8, 2.9                 | 1H          | H-4               |
| ~6.85                            | dd           | ~8.8, 3.2                 | 1H          | H-3               |
| 3.85                             | s            | -                         | 3H          | -OCH <sub>3</sub> |

Causality Behind Assignments:

- H-6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a downfield shift. It exhibits a doublet multiplicity due to coupling with the neighboring H-4 proton.
- H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the meta fluorine and the para methoxy group.
- H-3: This proton is ortho to the electron-donating methoxy group, causing an upfield shift. It is coupled to the neighboring H-4 proton, giving a doublet of doublets.

- $\text{-OCH}_3$ : The methyl protons of the methoxy group are not coupled to any other protons and therefore appear as a sharp singlet.

#### Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Fluoro-5-methoxypyridine** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Place the NMR tube in the spectrometer's probe.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- Data Processing:
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shifts using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm).

#### Workflow for $^1\text{H}$ NMR Analysis

Caption: Workflow for acquiring and processing a  $^1\text{H}$  NMR spectrum.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, we expect to see C-F coupling, which provides valuable structural information.

#### Predicted $^{13}\text{C}$ NMR Data (125 MHz, $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment        |
|----------------------------------|-------------------|
| ~163 (d, $J \approx 240$ Hz)     | C-2               |
| ~150 (d, $J \approx 15$ Hz)      | C-5               |
| ~140                             | C-6               |
| ~125 (d, $J \approx 20$ Hz)      | C-4               |
| ~110 (d, $J \approx 5$ Hz)       | C-3               |
| ~56                              | -OCH <sub>3</sub> |

#### Causality Behind Assignments:

- C-2: This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant ( $^1J_{CF}$ ).
- C-5: This carbon is attached to the methoxy group and is influenced by the fluorine atom two bonds away, leading to a smaller two-bond C-F coupling constant ( $^2J_{CF}$ ).
- C-6, C-4, C-3: The chemical shifts of these carbons are influenced by their position relative to the nitrogen, fluorine, and methoxy substituents. They will also exhibit smaller long-range C-F couplings.
- -OCH<sub>3</sub>: The carbon of the methoxy group appears at a typical upfield chemical shift.

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

The protocol is similar to that for  $^1\text{H}$  NMR, with the following key difference in acquisition:

- Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.

## $^{19}\text{F}$ NMR Spectroscopy

$^{19}\text{F}$  NMR is a highly sensitive technique for characterizing fluorinated compounds. The wide chemical shift range of  $^{19}\text{F}$  NMR makes it particularly useful for distinguishing between different fluorine environments.<sup>[4][6][7]</sup>

Predicted  $^{19}\text{F}$  NMR Data (470 MHz,  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Assignment |
|----------------------------------|--------------|------------|
| ~-85                             | m            | F          |

## Causality Behind Assignment:

- The chemical shift of the fluorine atom is influenced by the electronic environment of the pyridine ring. The value is a prediction based on typical shifts for fluoroaromatic compounds.
- The multiplicity will be complex (a multiplet) due to coupling with the aromatic protons (H-3 and H-4).

Experimental Protocol:  $^{19}\text{F}$  NMR Spectroscopy

The protocol is analogous to  $^1\text{H}$  NMR, with the spectrometer configured to observe the  $^{19}\text{F}$  nucleus. A common reference standard for  $^{19}\text{F}$  NMR is  $\text{CFCl}_3$  ( $\delta = 0$  ppm).[\[4\]](#)

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

## Predicted IR Data (KBr Pellet)

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                             |
|--------------------------------|-----------|--|
| 3100-3000                      | Medium    | C-H stretching (aromatic)              |
| 2950-2850                      | Medium    | C-H stretching (methyl)                |
| 1600-1450                      | Strong    | C=C and C=N stretching (aromatic ring) |
| 1250-1200                      | Strong    | C-O-C stretching (asymmetric)          |
| 1100-1000                      | Strong    | C-F stretching                         |
| ~1030                          | Medium    | C-O-C stretching (symmetric)           |

#### Causality Behind Assignments:

- The characteristic absorptions for aromatic C-H, C=C, and C=N bonds confirm the presence of the pyridine ring.
- The strong C-O-C stretching bands are indicative of the methoxy group.
- A strong absorption in the 1100-1000 cm<sup>-1</sup> region is characteristic of a C-F bond.

#### Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Mix a small amount of **2-Fluoro-5-methoxypyridine** with dry potassium bromide (KBr).
  - Grind the mixture to a fine powder.
  - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.

- Record the spectrum of the sample.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment              |
|-----|--------------------|-------------------------|
| 127 | High               | $[M]^+$ (Molecular Ion) |
| 112 | Moderate           | $[M - CH_3]^+$          |
| 98  | Moderate           | $[M - CHO]^+$           |
| 84  | High               | $[M - CH_3 - CO]^+$     |

Causality Behind Fragmentation:

- $[M]^+$ : The molecular ion peak at m/z 127 confirms the molecular weight of the compound.
- $[M - CH_3]^+$ : Loss of a methyl radical from the methoxy group is a common fragmentation pathway.
- $[M - CHO]^+$ : Loss of a formyl radical can occur from the molecular ion.
- $[M - CH_3 - CO]^+$ : Subsequent loss of carbon monoxide from the  $[M - CH_3]^+$  fragment is a characteristic fragmentation of methoxy-substituted aromatic compounds. The fragmentation of pyridine derivatives can also involve ring opening and loss of small molecules like HCN.<sup>[8]</sup>

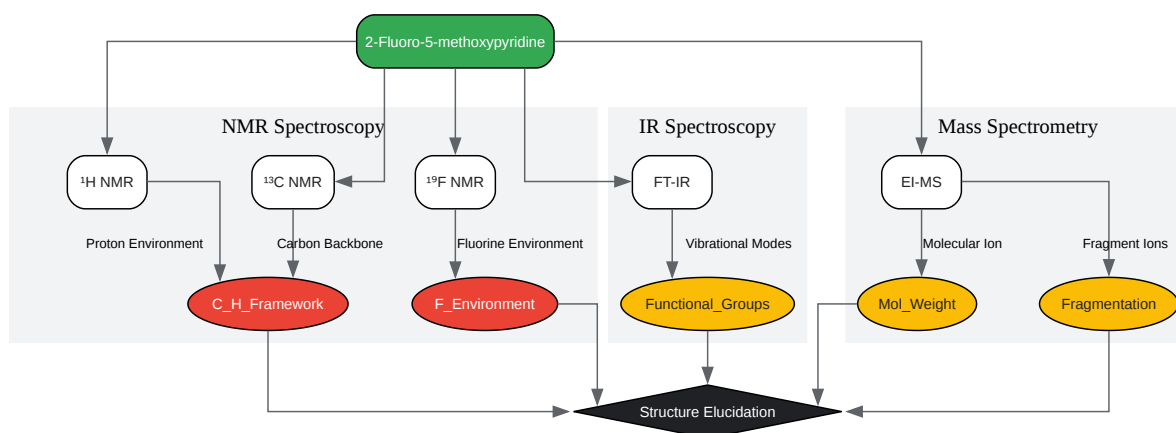
Experimental Protocol: Mass Spectrometry

- Sample Introduction:** Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography.

- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

### Logical Workflow for Spectroscopic Analysis



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Caption: Integrated workflow for the structural elucidation of **2-Fluoro-5-methoxypyridine**.

## Conclusion

The comprehensive spectroscopic analysis of **2-Fluoro-5-methoxypyridine** using a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a



unique and complementary piece of the structural puzzle. The principles and protocols outlined in this guide provide a robust framework for the characterization of this and other related fluorinated heterocyclic compounds, which are of increasing importance in the fields of drug discovery and materials science.

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